![molecular formula C11H9F3O2 B1605851 4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione CAS No. 322-06-5](/img/structure/B1605851.png)
4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione
Overview
Description
“4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione” is a β-diketone . Its Chinese name is 苯酰三氟丙酮 . It has a molecular formula of C10H7F3O2 and a molecular weight of 216.16 .
Synthesis Analysis
This compound has been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes . Two β-diketone metal complexes were synthesized using this compound as a ligand .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC(F)(F)C(=O)CC(=O)c1ccccc1
. Chemical Reactions Analysis
This compound has been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides . In another study, two β-diketone metal complexes were synthesized using this compound .Physical And Chemical Properties Analysis
This compound has a density of 1.113 g/cm3 . It has a melting point of 38-40°C (lit.) and a boiling point of 224°C (lit.) . It is sparingly soluble in water (0.24 g/L at 25°C) and soluble in 95% ethanol .Scientific Research Applications
Novel Reaction Development
4,4,4-Trifluoro-1-phenylbutane-1,3-diones have been utilized in developing new chemical reactions. For instance, a study by Zhou, Zeng, and Zou (2010) describes a novel reaction of this compound with iodobenzene diacetate, facilitated by copper(II) and 2,2′-biimidazole at low temperatures, yielding 2-acetoxyacetophenone (Chunmei Zhou, Runsheng Zeng, J. Zou, 2010).
Synthesis of Nanoparticles
Goodarzi and Mirza (2020) have demonstrated the use of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in the electrochemical synthesis of nanoparticles. Their research highlights a three-component reaction involving aromatic aldehydes and malononitrile, leading to the formation of nanoparticles with high yields and environmental friendliness (E. Goodarzi, B. Mirza, 2020).
Chromatographic Studies
The compound has been studied for its chromatographic behavior, particularly in gas chromatography. Dilli and Robards (1985) reported on the successful chromatography of its fluorinated chelates, providing insights into their thermoanalytical behavior (S. Dilli, K. Robards, 1985).
Photostabilization of Polymers
Research by Wu, Chang, Mou, and Rabek (1991) explored the photostabilization of polymers using β-dicarbonyl compounds like 4,4,4-trifluoro-1-phenylbutane-1,3-dione. They found its effectiveness in photostabilizing polyisoprene, particularly in solutions containing protonic solvents (Shikang Wu, Y. Chang, Y. Mou, J. Rabek, 1991).
Preparation of Sterically Congested β-diketones
Martins et al. (2005) improved the method for synthesizing a series of trichloromethyl-β-diketones, including 4,4,4-trichloro-1-phenylbutan-1,3-dione. This study contributes to the understanding of the structural and chemical properties of these compounds (M. Martins, S. Brondani, Victor L. Leidens, et al., 2005).
Intramolecular Hydrogen Bond Studies
Clark, Emsley, and Hibbert (1989) investigated intramolecular hydrogen bonds in β-diketones, including 4,4,4-trifluoro-1-phenylbutane-1,3-dione. Their research offers insights into the chemical behavior of these compounds under different conditions (D. Clark, J. Emsley, F. Hibbert, 1989).
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the search results, it has been reported that a similar compound, 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, partially inhibits the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria .
Safety and Hazards
properties
IUPAC Name |
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(10(16)11(12,13)14)9(15)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOYLYCPAWODGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285780 | |
Record name | 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione | |
CAS RN |
322-06-5 | |
Record name | NSC42773 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 322-06-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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